

Sodium Usnate: A Comprehensive Technical Guide on its Molecular Structure and Functional Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium usnate, the sodium salt of the lichen-derived dibenzofuran derivative usnic acid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the molecular structure of **sodium usnate** and a detailed overview of its primary functions, including its well-documented antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes current research to offer a valuable resource for professionals engaged in drug discovery and development, presenting key quantitative data in structured tables, detailing experimental protocols for the evaluation of its bioactivities, and illustrating critical signaling pathways and workflows through standardized diagrams.

Molecular Structure and Chemical Properties

Sodium usnate is a salt formed from usnic acid, a naturally occurring compound found predominantly in various lichen species of the genera Usnea, Cladonia, and Lecanora. The conversion to its sodium salt enhances its solubility in aqueous solutions, a critical factor for many experimental and potential therapeutic applications.

Chemical Structure:



Molecular Formula: C₁₈H₁₅NaO₇[1]

Molecular Weight: 366.30 g/mol [1][2]

• IUPAC Name: Sodium;4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate[1]

CAS Number: 34769-44-3[1][3]

Synonyms: Usnic acid sodium salt, Sodium usnic acid[1]

The core structure of **sodium usnate** is the dibenzofuran skeleton, which is responsible for many of its biological activities.

Property	Value	Reference(s)
Appearance	Pale yellow to light beige solid	[1]
Melting Point	>204°C (decomposes)	[1][4]
Boiling Point	594.8°C at 760 mmHg	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Parent Compound	Usnic Acid (CAS: 125-46-2)	[2][6][7]

Multifaceted Biological Functions and Mechanisms of Action

Sodium usnate, and by extension usnic acid, exhibits a broad spectrum of biological effects, making it a compound of significant interest for pharmaceutical research.

Antimicrobial Activity

Sodium usnate is a potent antimicrobial agent, demonstrating activity against a range of Gram-positive bacteria and some fungi. Its mechanism of action is believed to be multifaceted, primarily involving the disruption of cellular energy transduction and the inhibition of nucleic acid synthesis.

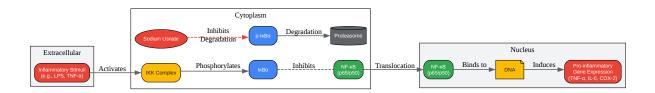


Mechanism: The lipophilic nature of the usnate molecule allows it to penetrate the microbial cell membrane. Once inside, it can uncouple oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy currency. Furthermore, studies have suggested that usnic acid can inhibit RNA and DNA synthesis in bacteria, thereby halting replication and leading to cell death.

Anti-inflammatory Activity

Sodium usnate has demonstrated significant anti-inflammatory properties. Its mechanism of action in this context is largely attributed to its ability to modulate key inflammatory signaling pathways, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Mechanism: Upon inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IkB α . This allows the NF-kB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF- α , IL-6) and enzymes (e.g., COX-2, iNOS). **Sodium usnate** has been shown to inhibit the degradation of IkB α , thereby preventing NF-kB nuclear translocation and suppressing the expression of these inflammatory mediators.



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Figure 1: Inhibition of the NF-kB Signaling Pathway by **Sodium Usnate**.

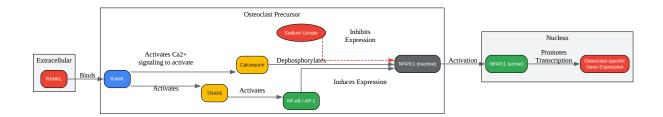
Anticancer Activity



A growing body of evidence supports the potential of **sodium usnate** as an anticancer agent. Its cytotoxic effects have been observed in various cancer cell lines. The primary mechanisms implicated in its anticancer activity include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Apoptosis Induction: **Sodium usnate** can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Inhibition of RANKL/NFATc1 Signaling: In the context of bone metastasis, a common feature of several cancers, the RANKL/NFATc1 signaling pathway plays a pivotal role in osteoclastogenesis (the formation of bone-resorbing cells). **Sodium usnate** has been found to significantly inhibit RANKL-mediated osteoclast formation by reducing the expression of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a master regulator of this process.



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Figure 2: **Sodium Usnate**'s Inhibition of the RANKL/NFATc1 Pathway.

Quantitative Data Summary



The following tables summarize key quantitative data on the biological activities of usnic acid and its sodium salt from various studies.

Table 1: Anticancer Activity (IC50 Values)

Cell Line	Cancer Type	Compound	IC50 (μM)	Incubation Time (h)	Reference(s
HCT116	Colon Cancer	(+)-Usnic Acid	~29	72	[8]
DU145	Prostate Cancer	(+)-Usnic Acid	~46	72	[8]
TPC-1	Thyroid Cancer	(+)-Usnic Acid	~87	72	[8]
MDA-MB-231	Breast Cancer	(+)-Usnic Acid	~46	72	[8]
BGC823	Gastric Cancer	Usnic Acid	236.55 ± 11.12	24	[9]
SGC7901	Gastric Cancer	Usnic Acid	618.82 ± 1.77	24	[9]
Caco2	Colon Cancer	Usnic Acid	25-50	Not Specified	[10]
HT29	Colon Cancer	Usnic Acid	25-50	Not Specified	[10]

Table 2: Antimicrobial Activity (MIC Values)



Microorganism	Gram Stain	Compound	MIC (μg/mL)	Reference(s)
Staphylococcus aureus	Positive	(+)-Usnic Acid	32	[11]
Pseudomonas aeruginosa	Negative	(+)-Usnic Acid	256	[11]
Propionibacteriu m acnes	Positive	Usnic Acid	≥1	[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of **sodium usnate**'s biological activities.

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of **sodium usnate** on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Sodium Usnate
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in PBS)
- 96-well microtiter plates
- Microplate reader

Procedure:



- Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **sodium usnate** in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **sodium usnate**. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined
 by plotting cell viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **sodium usnate** against bacterial strains.

Materials:

- Bacterial strain of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria)
- Sodium Usnate

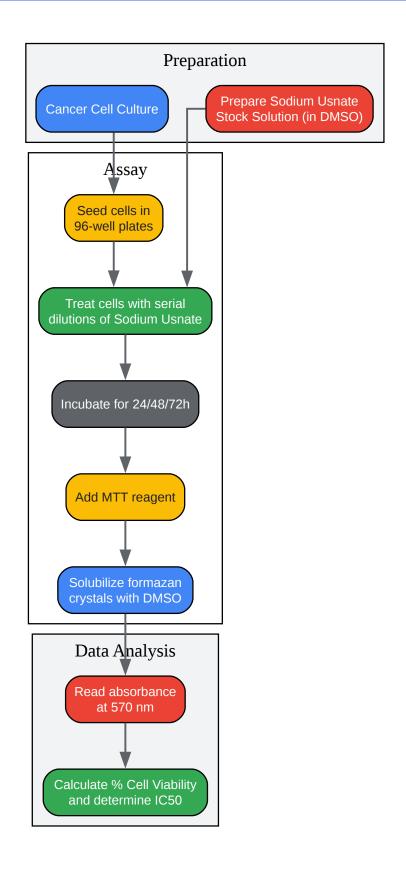


- DMSO
- Sterile 96-well microtiter plates
- Spectrophotometer or McFarland standards
- Incubator

Procedure:

- Inoculum Preparation: Inoculate a single colony of the test bacterium into broth and incubate
 until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension
 to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this
 suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the
 wells.
- Compound Preparation: Prepare a stock solution of sodium usnate in DMSO.
- Serial Dilution: Add 100 μL of sterile broth to all wells of a 96-well plate. Add the **sodium usnate** stock solution to the first well and perform two-fold serial dilutions across the plate.
- Inoculation: Add 10 μ L of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of sodium usnate at which no visible bacterial growth is observed.





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Figure 3: Experimental Workflow for Assessing the Anticancer Activity of **Sodium Usnate**.



Conclusion

Sodium usnate stands out as a promising natural compound with a remarkable range of biological activities. Its well-defined molecular structure, coupled with its demonstrated efficacy as an antimicrobial, anti-inflammatory, and anticancer agent, makes it a compelling candidate for further preclinical and clinical investigation. The mechanisms of action, involving the modulation of fundamental cellular processes such as inflammatory signaling and apoptosis, provide a solid foundation for targeted drug development. This technical guide serves as a comprehensive resource to support ongoing research and to foster the translation of this potent natural product into novel therapeutic applications. The detailed protocols and summarized data presented herein are intended to facilitate standardized and reproducible research in this exciting field.

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